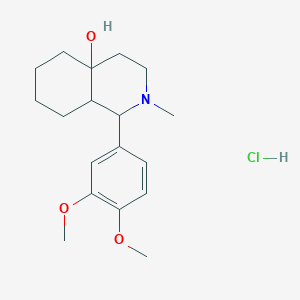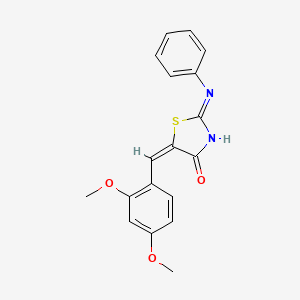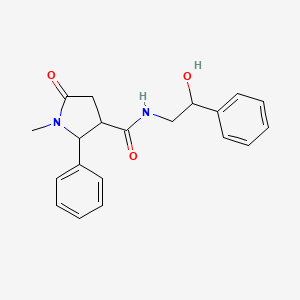
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BBIBP 3226, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
作用機序
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 is a small molecule inhibitor of VEGFR-2, which is a receptor tyrosine kinase that plays a crucial role in angiogenesis and tumor growth. VEGFR-2 is expressed on the surface of endothelial cells, which line the inside of blood vessels. When VEGF (vascular endothelial growth factor) binds to VEGFR-2, it triggers a signaling cascade that promotes the growth and proliferation of endothelial cells, leading to the formation of new blood vessels. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 works by binding to the ATP-binding site of VEGFR-2, which prevents the receptor from being activated by VEGF. This blocks the downstream signaling pathways that are necessary for angiogenesis and tumor growth.
Biochemical and Physiological Effects
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has been shown to have potent anti-angiogenic and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 inhibits the proliferation, migration, and tube formation of endothelial cells, which are essential for angiogenesis. In vivo studies using xenograft models have shown that 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 inhibits the growth and metastasis of various types of tumors, including breast, ovarian, lung, and colon cancer. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in combination therapy.
実験室実験の利点と制限
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 is a potent and selective inhibitor of VEGFR-2, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. The compound has high affinity for VEGFR-2 and low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to using 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in lab experiments. The compound has poor solubility in water and requires the use of organic solvents, which can affect the stability and bioavailability of the compound. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 also has a short half-life in vivo, which limits its efficacy as a single agent therapy.
将来の方向性
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for cancer and other diseases. There are several future directions that could be pursued to further explore the therapeutic potential of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop new formulations of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in clinical trials, both as a single agent therapy and in combination with other treatments. Finally, the development of new VEGFR-2 inhibitors with improved pharmacokinetic properties and selectivity could lead to the discovery of more effective anti-angiogenic agents for cancer and other diseases.
合成法
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 can be synthesized through a multi-step reaction starting from commercially available 2-nitrobenzaldehyde. The key steps in the synthesis involve the condensation of 2-nitrobenzaldehyde with 6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid, followed by reduction of the resulting imine to the corresponding amine using sodium borohydride. The amine is then coupled with 3-bromo-N'-benzoylbenzohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling reagents. The final product is purified by column chromatography to obtain 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 in high purity and yield.
科学的研究の応用
3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, lung, and colon cancer cells. 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 works by blocking the VEGFR-2 signaling pathway, which is essential for angiogenesis and tumor growth. By inhibiting VEGFR-2, 3-bromo-N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 3226 prevents the formation of new blood vessels and reduces the blood supply to the tumor, leading to tumor regression.
特性
IUPAC Name |
3-bromo-N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-5-11-13(7-12(8)18)19-16(23)14(11)20-21-15(22)9-3-2-4-10(17)6-9/h2-7,19,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHUGRNQLJDDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![N-(3,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6040882.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)